2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxy group, a phenyl group, and an acetamide moiety attached to the thiazole ring
Mechanism of Action
Target of Action
Thiazole derivatives, which include 2-methoxy-n-(4-phenyl-1,3-thiazol-2-yl)acetamide, have been found to exhibit a broad range of biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for various types of binding to the target enzyme .
Biochemical Pathways
Thiazole derivatives can activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility of thiazole derivatives in water, alcohol, ether, and various organic solvents suggests that their action may be influenced by the solvent environment .
Biochemical Analysis
Biochemical Properties
Thiazoles are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative .
Cellular Effects
Thiazoles have been found to have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazoles are known to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Thiazoles are known to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Thiazoles are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Thiazoles are known to interact with various transporters and binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Thiazoles can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-amino-4-phenylthiazole with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide moiety can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide.
Reduction: Formation of 2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)ethylamine.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical intermediates.
Comparison with Similar Compounds
2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can be compared with other thiazole derivatives such as:
2-amino-4-phenylthiazole: Lacks the methoxy and acetamide groups, which may result in different biological activities.
2-methoxy-N-(4-chlorophenyl-1,3-thiazol-2-yl)acetamide: Contains a chlorine atom on the phenyl ring, which can alter its chemical reactivity and biological properties.
2-methoxy-N-(4-methylphenyl-1,3-thiazol-2-yl)acetamide: Contains a methyl group on the phenyl ring, which can affect its pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-16-7-11(15)14-12-13-10(8-17-12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDPCJILFHMGQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=NC(=CS1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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